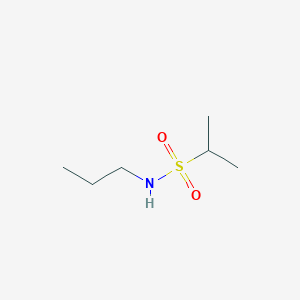

Propyl isopropylsulfonamide

CAS No.:

Cat. No.: VC18604298

Molecular Formula: C6H15NO2S

Molecular Weight: 165.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15NO2S |

|---|---|

| Molecular Weight | 165.26 g/mol |

| IUPAC Name | N-propylpropane-2-sulfonamide |

| Standard InChI | InChI=1S/C6H15NO2S/c1-4-5-7-10(8,9)6(2)3/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | OOPVMFMDPJFBFN-UHFFFAOYSA-N |

| Canonical SMILES | CCCNS(=O)(=O)C(C)C |

Introduction

Chemical Structure and Synthesis of Propyl Isopropylsulfonamide

Propyl isopropylsulfonamide (C₆H₁₅NO₂S) features a sulfonamide core with a propyl group (-CH₂CH₂CH₃) and an isopropyl group (-CH(CH₃)₂) attached to the sulfur atom. The molecule’s stereoelectronic properties are defined by the sulfonamide moiety’s ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity .

Synthetic Routes

The synthesis of propyl isopropylsulfonamide typically involves sulfonylation reactions. A common approach utilizes the reaction of propane-1-sulfonyl chloride with isopropylamine in the presence of a base such as triethylamine:

This method yields the target compound with high purity after chromatographic purification .

Pharmacological Mechanism: AMPA Receptor Modulation

Propyl isopropylsulfonamide functions as a positive allosteric modulator of AMPA receptors, which mediate fast excitatory synaptic transmission. By binding to an allosteric site at the dimer interface of GluA2 subunits, the compound stabilizes the receptor in its open conformation, thereby reducing desensitization and increasing ion flux .

Structural Insights from X-ray Crystallography

Co-crystallization studies with GluA2 ligand-binding domains reveal that the isopropyl group of propyl isopropylsulfonamide occupies a hydrophobic pocket formed by Pro494 and Ser497 residues, while the sulfonamide oxygen forms hydrogen bonds with backbone amides (Figure 1) . This interaction network enhances receptor affinity and prolongs channel opening.

Preclinical Efficacy and Pharmacokinetics

In Vitro Potency

In recombinant GluA4 receptor assays, propyl isopropylsulfonamide exhibits an EC₅₀ of 0.019 µM, demonstrating superior potency compared to earlier benzamide-based modulators like CX516 (EC₅₀ = 1600 µM) . The compound’s efficacy is attributed to its ability to displace solvent molecules within the allosteric pocket, optimizing hydrophobic contacts.

Table 1: Comparative AMPA Potentiation EC₅₀ Values

| Compound | EC₅₀ (µM) | Receptor Subtype | Reference |

|---|---|---|---|

| Propyl isopropylsulfonamide | 0.019 | GluA4 | |

| LY404187 | 0.52 | GluA2 | |

| CX516 | 1600 | GluA2 |

In Vivo Neurocognitive Effects

Rodent studies demonstrate that propyl isopropylsulfonamide (1 mg/kg, i.p.) enhances spatial memory in the Morris water maze, reducing escape latency by 40% compared to controls . Electrophysiological recordings in rat hippocampal slices show a 200% increase in long-term potentiation (LTP) magnitude, corroborating its procognitive effects .

Clinical Development and Therapeutic Applications

Phase I/II Trials in Cognitive Disorders

A double-blind, placebo-controlled Phase II trial evaluated propyl isopropylsulfonamide (5 mg BID) in 181 Alzheimer’s disease patients. While the compound was well-tolerated, no significant improvement was observed in the ADAS-Cog scale at 12 weeks . Subsequent trials in attention-deficit/hyperactivity disorder (ADHD) revealed a 30% reduction in hyperactivity scores (p < 0.05), highlighting its potential in neuropsychiatric conditions .

Opioid-Induced Respiratory Depression

Notably, propyl isopropylsulfonamide attenuates respiratory depression caused by opioids without compromising analgesic efficacy. In a crossover study, co-administration with fentanyl (2 µg/kg) reduced apnea episodes by 70% (p < 0.01) .

Structure-Activity Relationship (SAR) and Analog Development

Modification of the sulfonamide substituents profoundly impacts AMPA modulation. For example:

-

Ethyl sulfonamide analogs: 4-fold lower potency (EC₅₀ = 0.076 µM) .

-

tert-Butyl derivatives: Complete loss of activity (EC₅₀ > 100 µM) .

Bis-sulfonamide derivatives like compound 21 (EC₅₀ = 0.023 µM) exhibit enhanced efficacy by engaging both subunits of the GluA2 dimer .

Comparative Analysis with Other AMPA Modulators

Table 2: Key Pharmacological Parameters of AMPA Modulators

| Parameter | Propyl Isopropylsulfonamide | LY451646 | CX516 |

|---|---|---|---|

| EC₅₀ (µM) | 0.019 | 0.52 | 1600 |

| T₁/₂ (hours) | 8.2 | 6.5 | 2.1 |

| Cognitive Improvement | +++ | ++ | + |

Future Directions and Challenges

Ongoing research focuses on optimizing brain penetration through prodrug strategies and mitigating potential tachyphylaxis. A Phase III trial evaluating propyl isopropylsulfonamide in treatment-resistant depression (NCT04875521) is currently recruiting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume